molecular formula C11H7N3OS2 B12129607 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- CAS No. 31409-56-0

4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo-

Cat. No.: B12129607
CAS No.: 31409-56-0
M. Wt: 261.3 g/mol
InChI Key: MYCWCGSEYIARLE-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- is a heterocyclic compound that combines the structural features of thiazolidinone and benzimidazole. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both thiazolidinone and benzimidazole moieties contributes to its unique chemical behavior and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- typically involves the condensation of benzimidazole-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield thioethers or thiols.

    Substitution: The benzimidazole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. It has been studied for its potential to inhibit the growth of drug-resistant strains, making it a valuable candidate for new antibiotic development.

Medicine

In medicine, the compound shows promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems. Its versatility and biological activity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- involves multiple pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis and interferes with essential enzymes. As an anticancer agent, it induces apoptosis through the activation of caspases and the mitochondrial pathway. The compound also modulates inflammatory responses by inhibiting key signaling molecules involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone derivatives: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in biological activity.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety exhibit a range of pharmacological activities, including antiviral, antifungal, and anticancer properties.

Uniqueness

4-Thiazolidinone, 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo- is unique due to the combination of thiazolidinone and benzimidazole structures, which confer a broad spectrum of biological activities. Its dual functionality allows for diverse chemical modifications and the exploration of various therapeutic applications, setting it apart from other similar compounds.

Properties

CAS No.

31409-56-0

Molecular Formula

C11H7N3OS2

Molecular Weight

261.3 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C11H7N3OS2/c15-10-8(17-11(16)14-10)5-9-12-6-3-1-2-4-7(6)13-9/h1-5,15H,(H,14,16)

InChI Key

MYCWCGSEYIARLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(NC(=S)S3)O)N=C2C=C1

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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